KTX-951

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

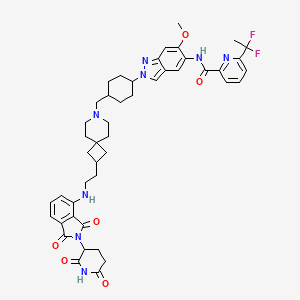

C46H52F2N8O6 |

|---|---|

Molecular Weight |

851.0 g/mol |

IUPAC Name |

6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59) |

InChI Key |

XMUGELSEEJWFAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of KTX-951: A Technical Overview of a Novel IRAK4 and IMiD Substrate Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-951 is a novel, orally active heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of two distinct sets of therapeutic targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, specifically the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). By hijacking the body's natural protein disposal system, this compound offers a unique therapeutic modality with the potential for enhanced efficacy and durability in the treatment of certain cancers, particularly those with MYD88 mutations. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound: A PROTAC Degrader

This compound is a PROTAC that functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The IMiD-based component of this compound, which recruits Cereblon, also leads to the degradation of its neosubstrates, Ikaros and Aiolos.[1] This dual-action mechanism allows this compound to target multiple oncogenic pathways simultaneously.

Core Mechanism of Action

The mechanism of action of this compound can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, with its two distinct ligand heads connected by a linker, forms a ternary complex with IRAK4 and the Cereblon E3 ligase.

-

Ubiquitination: The formation of this complex brings IRAK4 into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules to the IRAK4 protein.

-

Proteasomal Degradation: The polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is subsequently released and can engage another IRAK4 molecule, acting catalytically to induce the degradation of multiple target proteins.

-

IMiD Substrate Degradation: Concurrently, the Cereblon-binding moiety of this compound induces the degradation of the transcription factors Ikaros and Aiolos.

This dual degradation of IRAK4 and IMiD substrates is hypothesized to have a synergistic anti-tumor effect, particularly in MYD88-mutant lymphomas where both IRAK4 signaling and survival pathways regulated by Ikaros and Aiolos are often dysregulated.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing a snapshot of its potency and pharmacokinetic properties.

| Parameter | Value | Species/Cell Line | Notes |

| Binding Affinity (Kd) | 3.5 nM[1] | - | To IRAK4. |

| IRAK4 Degradation (DC50) | 13 nM[1] | - | Half-maximal degradation concentration. |

| Ikaros Degradation (DC50) | 14 nM[1] | - | Half-maximal degradation concentration. |

| Aiolos Degradation (DC50) | 13 nM[1] | - | Half-maximal degradation concentration. |

| In Vitro Efficacy (IC50) | 35 nM[1] | OCI-Ly10 CTG | Half-maximal inhibitory concentration in a cell viability assay. |

| Oral Bioavailability (F%) | 22%[1] | Rat | - |

| Oral Bioavailability (F%) | 57%[1] | Dog | - |

Signaling Pathways

The dual-action of this compound impacts multiple downstream signaling pathways critical for cancer cell proliferation and survival.

IRAK4 Signaling Pathway

IRAK4 is a crucial kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which promote inflammation and cell survival.

References

KTX-951: A Technical Guide to a Novel IRAK4 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central signaling node in the innate immune system.[1] It plays a pivotal role in the downstream signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling pathway is a key driver in the pathogenesis of a multitude of autoimmune diseases and cancers.[2] IRAK4 possesses both a catalytic kinase activity and a non-enzymatic scaffolding function, both of which are critical for the assembly of the Myddosome complex and subsequent activation of downstream inflammatory pathways.[1][2]

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] This approach offers a distinct advantage over traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of the target protein.[4]

KTX-951 is a novel, orally active PROTAC designed to induce the degradation of IRAK4.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[6] By simultaneously binding to IRAK4 and CRBN, this compound facilitates the formation of a ternary complex.[7] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome.[3] The degradation of IRAK4 disrupts the Myddosome assembly, thereby inhibiting downstream signaling pathways, including NF-κB and MAPK activation, and subsequent pro-inflammatory cytokine production.[1][8]

Quantitative Data

The following tables summarize the available in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IRAK4 Binding Affinity (Kd) | 3.5 nM | Not Specified | [6] |

| IRAK4 Degradation (DC50) | 13 nM | Not Specified | [6] |

| Ikaros Degradation (DC50) | 14 nM | Not Specified | [6] |

| Aiolos Degradation (DC50) | 13 nM | Not Specified | [6] |

| Cell Viability (IC50) | 35 nM | OCI-Ly10 | [6] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose | Bioavailability (F%) | AUC | Reference |

| Rat | 10 mg/kg (Oral) | 22% | 2.6 μM*hr | [5][6] |

| Dog | 10 mg/kg (Oral) | 57% | Not Specified | [6] |

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.

Caption: IRAK4 signaling pathway and this compound intervention.

This compound Mechanism of Action: Ternary Complex Formation

This diagram illustrates the formation of the ternary complex between IRAK4, this compound, and the E3 ligase Cereblon (CRBN), leading to IRAK4 ubiquitination.

Caption: this compound mediated IRAK4 degradation workflow.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the characterization of a PROTAC degrader like this compound.

Caption: Characterization workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

IRAK4 Degradation Assay (Western Blot for DC50 Determination)

Principle: This assay quantifies the concentration-dependent reduction of IRAK4 protein levels in cells treated with this compound. The half-maximal degradation concentration (DC50) is determined by immunoblotting.[4]

Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant human cell line (e.g., OCI-Ly10, THP-1, or PBMCs) in appropriate media and conditions.

-

Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from picomolar to micromolar (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Treat the cells with the various concentrations of this compound and the vehicle control for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for IRAK4 and the loading control using densitometry software.

-

Normalize the IRAK4 band intensity to the corresponding loading control band intensity.

-

Plot the normalized IRAK4 levels against the logarithm of the this compound concentration.

-

Determine the DC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Ternary Complex Formation Assay (AlphaLISA)

Principle: This assay quantifies the formation of the IRAK4-KTX-951-CRBN ternary complex in a homogeneous, no-wash format. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology detects the proximity of two molecules through the generation of a chemiluminescent signal.[9]

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant tagged IRAK4 protein (e.g., GST-tagged) and tagged CRBN-DDB1 complex (e.g., His-tagged or FLAG-tagged).

-

Prepare a serial dilution of this compound.

-

Prepare AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and donor beads conjugated with an antibody against the other tag (e.g., anti-His or anti-FLAG).

-

-

Assay Procedure:

-

In a 384-well microplate, add the recombinant IRAK4 protein, the CRBN-DDB1 complex, and the serially diluted this compound.

-

Incubate the mixture at room temperature to allow for complex formation.

-

Add the AlphaLISA acceptor beads and incubate.

-

Add the AlphaLISA donor beads under subdued light and incubate.

-

-

Signal Detection:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the logarithm of the this compound concentration.

-

The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where at high concentrations, the formation of binary complexes can inhibit ternary complex formation (the "hook effect").[9]

-

Cytokine Release Assay (ELISA)

Principle: This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production in immune cells following stimulation.[10]

Methodology:

-

Cell Culture and Treatment:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Pre-treat the PBMCs with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

-

-

Cell Stimulation:

-

Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) to induce cytokine production.

-

Include an unstimulated control and a vehicle-treated, stimulated control.

-

Incubate the cells for a further period (e.g., 18-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the cell plates and collect the culture supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cytokine concentration against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production, by fitting the data to a suitable dose-response curve.[10]

-

Conclusion

This compound is a potent and orally bioavailable IRAK4 PROTAC degrader that effectively induces the degradation of IRAK4 and the IMiD substrates Ikaros and Aiolos. By eliminating both the kinase and scaffolding functions of IRAK4, this compound offers a promising therapeutic strategy for the treatment of diseases driven by dysregulated TLR/IL-1R signaling, such as certain cancers and autoimmune disorders. The comprehensive characterization of its in vitro and in vivo properties, through the application of the detailed experimental protocols outlined in this guide, will be crucial for its continued development and potential translation to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

KTX-951: A Dual-Targeting IRAK4 and IMiD Substrate Degrader for MYD88-Mutant Lymphomas

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of KTX-951, a novel heterobifunctional small molecule engineered as a potent and orally active degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros and Aiolos (IMiD) substrates. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the proteasomal degradation of these key proteins, leading to the dual inhibition of the NF-κB and IRF4 signaling pathways. This dual mechanism of action makes this compound a promising therapeutic candidate, particularly for hematological malignancies driven by mutations in the Myeloid Differentiation primary response 88 (MYD88) gene.

Core Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a molecular bridge between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins: IRAK4, Ikaros (IKZF1), and Aiolos (IKZF3). The molecule consists of a ligand that binds to CRBN, a linker, and a warhead that binds to the target proteins. This induced proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome. This degradation-based mechanism is distinct from traditional kinase inhibitors as it eliminates both the enzymatic and scaffolding functions of the target proteins.

Molecular Targets and Downstream Signaling

Primary Targets

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). In the context of MYD88-mutant lymphomas, the constitutive activation of the Myddosome complex, which includes MYD88 and IRAK4, is a key driver of oncogenesis.

-

Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid-specific transcription factors that are neosubstrates of the CRBN E3 ligase when bound by immunomodulatory drugs (IMiDs). Degradation of Ikaros and Aiolos has been shown to have anti-proliferative and immunomodulatory effects in hematological malignancies.

Downstream Signaling Pathways

The dual degradation of IRAK4 and Ikaros/Aiolos by this compound leads to the potent and simultaneous inhibition of two key oncogenic signaling pathways in MYD88-mutant lymphomas:

-

NF-κB Pathway: The TLR/IL-1R signaling pathway, which is constitutively active in MYD88-mutant lymphomas, converges on the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival, proliferation, and inflammation. By degrading IRAK4, this compound effectively shuts down this pro-survival signaling cascade.

-

IRF4 Pathway: Interferon Regulatory Factor 4 (IRF4) is a key transcription factor in B-cell development and is often overexpressed in multiple myeloma and some lymphomas. Ikaros and Aiolos are known to regulate the expression of IRF4. The degradation of Ikaros and Aiolos by this compound leads to the downregulation of IRF4, which in turn inhibits the expression of its target genes, including c-Myc, and induces apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

| Parameter | Value | Target(s) | Cell Line/System | Reference(s) |

| Binding Affinity | ||||

| Kd | 3.5 nM | IRAK4 | In vitro | [1] |

| Degradation | ||||

| DC50 | 13 nM | IRAK4 | Not Specified | [1] |

| DC50 | 14 nM | Ikaros | Not Specified | [1] |

| DC50 | 13 nM | Aiolos | Not Specified | [1] |

| In Vitro Potency | ||||

| IC50 | 35 nM | Cell Viability | OCI-Ly10 | [1] |

| Pharmacokinetics | ||||

| Oral Bioavailability (F%) | 22% | - | Rat | [1] |

| Oral Bioavailability (F%) | 57% | - | Dog | [1] |

| AUC | 2.6 µM·hr | - | Rat (10 mg/kg) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for Protein Degradation

Objective: To determine the degradation of IRAK4, Ikaros, and Aiolos in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., OCI-Ly10)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere (if applicable). Treat cells with various concentrations of this compound or DMSO for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (concentration for 50% degradation).

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cell line of interest (e.g., OCI-Ly10)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at a predetermined optimal density in opaque-walled 96-well plates.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay:

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of lymphoma.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Lymphoma cell line (e.g., OCI-Ly10)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., once daily).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the in vivo degradation of target proteins by Western blotting.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.

Visualizations

Signaling Pathways

Caption: this compound induced degradation of IRAK4 and Ikaros/Aiolos.

Experimental Workflow

Caption: Typical experimental workflow for PROTAC development.

Conclusion

This compound represents a novel and promising therapeutic strategy for MYD88-mutant lymphomas by simultaneously targeting two key survival pathways through the degradation of IRAK4 and Ikaros/Aiolos. Its dual mechanism of action offers the potential for enhanced efficacy and a more durable response compared to single-agent inhibitors. The preclinical data demonstrate potent in vitro and in vivo activity, warranting further investigation into the clinical utility of this compound. This technical guide provides a foundational resource for researchers and drug developers working on this and related targeted protein degraders.

References

KTX-951: A Technical Guide to a Dual-Targeting IRAK4 and IMiD Substrates Degrader for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as bifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. KTX-951 is a potent, orally active PROTAC designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). By engaging the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key targets. This dual-targeting mechanism holds significant promise for the treatment of various hematological malignancies, particularly those driven by mutations in the Myeloid Differentiation Primary Response 88 (MyD88) gene, such as Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

The ubiquitin-proteasome system is a fundamental cellular process for maintaining protein homeostasis. PROTACs are heterobifunctional molecules that co-opt this system for therapeutic purposes.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]

This compound is a novel PROTAC that demonstrates this elegant mechanism. It is comprised of a ligand that binds to IRAK4 and a pomalidomide-based ligand that recruits the CRBN E3 ligase.[3][4] This dual-functionality not only triggers the degradation of IRAK4 but also the CRBN neosubstrates Ikaros and Aiolos, which are critical transcription factors in lymphocyte development and function.[3][4]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between IRAK4, this compound, and the CRBN E3 ligase complex (comprising DDB1, CUL4A, and RBX1).[][6] This induced proximity allows for the efficient polyubiquitination of IRAK4, Ikaros, and Aiolos, targeting them for degradation by the 26S proteasome.[7][8]

The degradation of IRAK4 is particularly significant as it abrogates both its kinase and scaffolding functions, which are crucial for the assembly and activation of the Myddosome complex in response to Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling.[9][10][11] In cancers with activating MyD88 mutations, such as the L265P variant commonly found in ABC DLBCL, the Myddosome is constitutively active, leading to persistent NF-κB and JAK-STAT signaling that promotes tumor cell survival and proliferation.[4][12] By eliminating IRAK4, this compound effectively shuts down this oncogenic signaling cascade.[4]

Simultaneously, the degradation of Ikaros and Aiolos, transcription factors essential for B-cell development and function, provides an additional anti-tumor effect.[3][4] This dual-targeting approach offers the potential for a more potent and durable therapeutic response compared to molecules that target only a single pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and activity across different parameters.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IRAK4 Binding Affinity (Kd) | 3.5 nM | Not Specified | [3] |

| IRAK4 Degradation (DC50) | 13 nM | Not Specified | [3] |

| IRAK4 Degradation (DC50) | 18 nM | Not Specified | [13] |

| Ikaros Degradation (DC50) | 14 nM | Not Specified | [3] |

| Aiolos Degradation (DC50) | 13 nM | Not Specified | [3] |

| Cell Viability (IC50) | 35 nM | OCI-Ly10 (CTG Assay) | [3] |

| Pharmacokinetic Parameter | Value | Species | Reference |

| Oral Bioavailability (F%) | 22% | Rat (10 mg/kg) | [13] |

| Oral Bioavailability (F%) | 57% | Dog (10 mg/kg) | [3] |

| Area Under the Curve (AUC) | 2.6 µM·hr | Rat (10 mg/kg) | [3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound induced protein degradation.

References

- 1. kymeratx.com [kymeratx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 9. tandfonline.com [tandfonline.com]

- 10. o2hdiscovery.co [o2hdiscovery.co]

- 11. pubs.acs.org [pubs.acs.org]

- 12. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ternary Complex Formation [promega.sg]

A Technical Guide to the KTX-951 Ternary Complex: Mechanism and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of KTX-951, a heterobifunctional small molecule designed for targeted protein degradation. We will explore the formation and mechanism of its critical ternary complex, present key quantitative data, and detail the experimental protocols used for its characterization.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC), a class of molecules engineered to hijack the body's natural protein disposal system—the ubiquitin-proteasome pathway.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This dual-binding action brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target.[3] Poly-ubiquitination marks the protein for destruction by the 26S proteasome.[2]

This compound is specifically designed as an orally active degrader of Interleukin-1 receptor-associated kinase 4 (IRAK4).[4] Furthermore, it functions as an "IRAKIMiD" degrader, concurrently targeting immunomodulatory imide drug (IMiD) substrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[4] This is achieved by using a Pomalidomide-like ligand to recruit the Cereblon (CRBN) E3 ligase complex.[4] The central event in its mechanism of action is the formation of a stable ternary complex composed of IRAK4, this compound, and the CRBN E3 ligase.[3][5]

The this compound Ternary Complex and Degradation Pathway

The efficacy of this compound is predicated on its ability to act as a molecular bridge, inducing a novel protein-protein interaction between IRAK4 and CRBN. This event initiates the cascade leading to IRAK4 degradation.

-

Complex Formation : this compound first engages in binary binding with either IRAK4 or the CRBN E3 ligase. Subsequently, the remaining protein is recruited to form the key IRAK4::this compound::CRBN ternary complex.[1]

-

Ubiquitination : Within the ternary complex, the E3 ligase machinery (specifically, the CRL4-CRBN complex) catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of IRAK4.

-

Proteasomal Degradation : Following poly-ubiquitination, the tagged IRAK4 protein is recognized and unfolded by the 26S proteasome, leading to its degradation into smaller peptides. This compound is then released and can catalyze further rounds of degradation.

Quantitative Data Summary

The preclinical profile of this compound has been characterized through various biochemical and cellular assays. The data below summarizes its binding affinity, degradation potency and efficiency, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value (nM) | Citation |

|---|---|---|---|

| Binding Affinity (Kd) | IRAK4/IMiD Substrates | 3.5 | [4] |

| Degradation (DC50) | IRAK4 | 13 | [4] |

| Ikaros (IMiD Substrate) | 14 | [4] | |

| Aiolos (IMiD Substrate) | 13 | [4] |

| Cell Viability (IC50) | OCl-Ly10 Cell Line | 35 |[4] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose (Oral) | Oral Bioavailability (F%) | AUC | Citation |

|---|---|---|---|---|

| Rat | 10 mg/kg | 22% | 2.6 µM·hr | [4] |

| Dog | 10 mg/kg | 57% | Not Reported |[4] |

Experimental Protocols

Characterization of a PROTAC like this compound requires a suite of biophysical and cell-based assays to confirm ternary complex formation, quantify degradation, and assess downstream functional effects.[5][6]

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions, including the binary and ternary interactions central to this compound's function.[1]

-

Objective : To determine the equilibrium dissociation constants (Kd) for binary (this compound to IRAK4; this compound to CRBN) and ternary complex formation.

-

Methodology :

-

Immobilization : A purified protein, such as the CRBN E3 ligase complex, is immobilized on the surface of a sensor chip.

-

Analyte Injection : A solution containing the binding partner (the analyte) is flowed over the chip surface.

-

Binary Affinity Measurement : To measure the affinity of this compound for CRBN, serial dilutions of this compound are injected over the immobilized CRBN surface. The change in refractive index at the surface, proportional to the mass change, is recorded in real-time to determine on-rates (kon) and off-rates (koff). The Kd is calculated as koff/kon.

-

Ternary Complex Affinity Measurement : To measure the affinity of the IRAK4::this compound complex to CRBN, a pre-incubated mixture of IRAK4 and a saturating concentration of this compound is injected as the analyte over the immobilized CRBN surface.[1] This allows for the direct measurement of the ternary complex formation and dissociation.

-

Data Analysis : The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.

-

Western blotting is a fundamental technique used to quantify the reduction in target protein levels within cells following treatment with a degrader.

-

Objective : To measure the dose-dependent degradation of IRAK4, Ikaros, and Aiolos in cultured cells treated with this compound and determine DC₅₀ values.

-

Methodology :

-

Cell Treatment : Cancer cell lines (e.g., MYD88-mutant DLBCL lines) are seeded in multi-well plates and treated with a range of this compound concentrations for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis : After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading onto the gel.

-

SDS-PAGE : Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (IRAK4, Ikaros, Aiolos) and a loading control (e.g., GAPDH, β-actin).

-

Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the light emitted is captured using a digital imager.

-

Data Analysis : The intensity of the protein bands is quantified. Target protein levels are normalized to the loading control, and the percentage of remaining protein relative to a vehicle-treated control is plotted against this compound concentration to calculate the DC₅₀ (the concentration at which 50% degradation is achieved).

-

These assays measure the downstream consequence of target degradation on cell health and proliferation, providing a functional readout of the degrader's activity.

-

Objective : To determine the IC₅₀ value of this compound in cancer cell lines.

-

Methodology :

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment : Cells are treated with a serial dilution of this compound and incubated for a prolonged period (e.g., 72 to 120 hours).

-

Reagent Addition : A viability reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity), is added to each well.

-

Signal Measurement : The luminescent signal is read using a plate reader.

-

Data Analysis : The signal is normalized to vehicle-treated controls, and the resulting dose-response curve is used to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

References

- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Studies of KTX-951

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-951 is a novel, orally active heterobifunctional small molecule engineered as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, specifically Ikaros (IKZF1) and Aiolos (IKZF3). By coopting the E3 ubiquitin ligase Cereblon (CRBN), this compound mediates the ubiquitination and subsequent proteasomal degradation of its target proteins. This dual-targeting mechanism presents a promising therapeutic strategy for malignancies driven by aberrant signaling pathways dependent on these proteins, such as MYD88-mutant lymphomas.

Mechanism of Action

This compound functions by inducing proximity between its target proteins (IRAK4, Ikaros, and Aiolos) and the CRBN E3 ubiquitin ligase. One terminus of the this compound molecule binds to IRAK4, while the other binds to CRBN. This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts both its kinase and scaffolding functions, which are critical for the assembly and signaling of the Myddosome complex in MYD88-mutant cancers. The concurrent degradation of the lymphoid transcription factors Ikaros and Aiolos provides a complementary anti-tumor effect.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.

| Parameter | Value | Target | Assay System |

| Binding Affinity (Kd) | 3.5 nM | IRAK4 | Biochemical Assay |

| Parameter | Value | Target | Cell Line |

| Half-maximal Degradation Concentration (DC50) | 13 nM | IRAK4 | Cellular Assay |

| 14 nM | Ikaros (IKZF1) | Cellular Assay | |

| 13 nM | Aiolos (IKZF3) | Cellular Assay |

| Parameter | Value | Assay | Cell Line |

| Half-maximal Inhibitory Concentration (IC50) | 35 nM | CellTiter-Glo (CTG) | OCI-Ly10 (MYD88-mutant DLBCL) |

Experimental Protocols

The following are representative protocols for the key in vitro experiments used to characterize IRAK4 degraders like this compound. These are based on standard methodologies and information from studies on closely related molecules.

Western Blot for Protein Degradation (DC50 Determination)

This protocol is used to quantify the degradation of IRAK4, Ikaros, and Aiolos in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Cell Line: OCI-Ly10 (MYD88 L265P mutant Diffuse Large B-cell Lymphoma).

-

Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Procedure:

-

Seed OCI-Ly10 cells in 6-well plates at a density of approximately 1 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., a serial dilution from 0.1 nM to 1 µM) or DMSO as a vehicle control.

-

Incubate for a specified time course (e.g., 4, 8, 16, 24 hours).

-

2. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Cell Viability Assay (IC50 Determination)

This assay measures the effect of this compound on the viability and proliferation of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

1. Cell Seeding:

-

Seed OCI-Ly10 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Treat the cells with the diluted compound and include a vehicle control (DMSO).

3. Assay Procedure (CellTiter-Glo®):

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Signaling Pathway Context

In MYD88-mutant lymphomas, the L265P mutation in the MYD88 protein leads to the constitutive formation of the "Myddosome" complex. This complex, composed of MYD88, IRAK4, and IRAK1/2, triggers a downstream signaling cascade that results in the activation of the NF-κB transcription factor. NF-κB activation promotes the expression of genes that drive cell survival and proliferation. This compound intervenes at a critical upstream point in this pathway by inducing the degradation of IRAK4, thereby dismantling the Myddosome and inhibiting the oncogenic signaling.

KTX-951: A Technical Overview of a Novel IRAK4-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-951 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central mediator in inflammatory signaling pathways, IRAK4 is a compelling therapeutic target for a range of diseases, including cancers and autoimmune disorders. This compound functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate IRAK4. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule comprised of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

Chemical Structure:

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H52F2N8O6 | [2] |

| Molecular Weight | 850.95 g/mol | [2] |

| CAS Number | 2573298-36-7 | [2] |

| SMILES | FC(F)(C)C1=CC=CC(C(NC(C(OC)=CC2=N3)=CC2=CN3[C@H]4CC--INVALID-LINK--CN5CCC6(CC(CCNC7=C(C8=O)C(C(N8C(C(N9)=O)CCC9=O)=O)=CC=C7)C6)CC5)=O)=N1 | [2] |

| Solubility | DMSO: 50 mg/mL (ultrasonic) | [2] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [1] |

| Purity | 98.03% | [2] |

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the targeted degradation of IRAK4. This process involves the formation of a ternary complex between this compound, IRAK4, and the CRBN E3 ubiquitin ligase. The proximity induced by this complex facilitates the ubiquitination of IRAK4, marking it for recognition and subsequent degradation by the proteasome. By eliminating the IRAK4 protein, this compound effectively shuts down both the kinase and scaffolding functions of IRAK4, leading to a more profound and sustained inhibition of downstream signaling compared to traditional kinase inhibitors.

Preclinical Data

This compound has demonstrated potent and selective degradation of IRAK4 in preclinical studies. In addition to its primary target, this compound also induces the degradation of Ikaros and Aiolos, which are substrates of the CRBN E3 ligase.[1] This dual activity may offer combinatorial effects in certain cancer types.[2]

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Cell Line / Species | Reference |

| IRAK4 Binding Affinity (Kd) | 3.5 nM | - | [1] |

| IRAK4 Degradation (DC50) | 13 nM | - | [1] |

| Ikaros Degradation (DC50) | 14 nM | - | [1] |

| Aiolos Degradation (DC50) | 13 nM | - | [1] |

| Cell Viability (IC50) | 35 nM | OCI-Ly10 | [1] |

| Oral Bioavailability (F%) | 22% | Rat (10 mg/kg) | [1] |

| AUC | 2.6 µM·hr | Rat (10 mg/kg) | [1] |

| Oral Bioavailability (F%) | 57% | Dog (10 mg/kg) | [1] |

Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 is recruited to the MyD88 adapter protein, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of NF-κB and other transcription factors, driving the expression of pro-inflammatory cytokines. By degrading IRAK4, this compound effectively blocks this entire downstream signaling cascade.

Experimental Protocols

The following are representative protocols for key experiments used to characterize IRAK4 degraders like this compound.

Western Blot for IRAK4 Degradation (DC50 Determination)

This protocol outlines the general steps to determine the concentration of this compound required to degrade 50% of cellular IRAK4.

References

Methodological & Application

Application Notes and Protocols for KTX-951 in a Xenograft Mouse Model

For Research Use Only

Introduction

KTX-951 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IMiD (immunomodulatory drug) substrates, specifically the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This dual mechanism of action leads to the inhibition of the NF-κB and MAPK signaling pathways, coupled with an enhanced Type 1 interferon response, resulting in synergistic anti-tumor activity.[2] These application notes provide a detailed protocol for the use of this compound in a xenograft mouse model of MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL), a cancer type where this compound has demonstrated significant preclinical efficacy, including complete tumor regressions.[1][3]

Data Presentation

The following tables summarize the in vitro and in vivo preclinical data for an IRAKIMiD degrader with a similar mechanism of action to this compound, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Activity in OCI-Ly10 (MYD88-mutant DLBCL) Cell Line

| Parameter | Value (nM) |

| IRAK4 Degradation DC₅₀ | 13 |

| Ikaros Degradation DC₅₀ | 14 |

| Aiolos Degradation DC₅₀ | 13 |

| Cell Viability IC₅₀ | 35 |

Table 2: In Vivo Anti-Tumor Efficacy in OCI-Ly10 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |

| Vehicle Control | Orally, once daily | 0% | Progressive tumor growth |

| This compound (representative) | 3 mg/kg, orally, Days 1 & 2 | 87-100% | Complete or partial tumor regressions[1] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By simultaneously targeting IRAK4 for degradation and inducing the degradation of Ikaros and Aiolos, this compound effectively blocks the oncogenic signaling downstream of mutant MYD88 while also exerting anti-proliferative effects through the degradation of key lymphoid transcription factors.

Caption: Mechanism of action of this compound.

Experimental Protocols

Materials and Reagents

-

Compound: this compound (powder form)

-

Cell Line: OCI-Ly10 (MYD88 L265P mutant)

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or similar strain).

-

Vehicle for Oral Gavage (example): 0.5% methylcellulose (B11928114) in sterile water.

-

Cell Culture Media: RPMI-1640 with 20% fetal bovine serum and 1% penicillin-streptomycin (B12071052).

-

Matrigel: (or similar basement membrane matrix) for co-injection with cells.

-

Calipers: for tumor measurement.

-

Standard animal housing and husbandry equipment.

Experimental Workflow Diagram

Caption: Experimental workflow for a xenograft study.

Detailed Protocol

1. Cell Culture and Preparation:

-

Culture OCI-Ly10 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Check for viability (should be >90%).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL. Keep on ice.

2. Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ OCI-Ly10 cells) into the right flank of each mouse.

-

Monitor the animals for tumor growth. Tumors should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

3. Treatment:

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the this compound formulation. For example, suspend the required amount of this compound powder in 0.5% methylcellulose in sterile water to achieve the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 200 µL).

-

Administer this compound or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., once daily on specified days).

-

Continue to monitor tumor volume and body weight 2-3 times per week.

4. Study Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

-

At the endpoint, euthanize the mice according to institutional guidelines.

-

Excise the tumors, measure their final weight, and process them for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry to confirm the degradation of IRAK4, Ikaros, and Aiolos).

Safety and Handling

-

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

-

All animal procedures must be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).

These protocols and application notes are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and research objectives.

References

- 1. Kymera Therapeutics Presents New Preclinical Data for its IRAKIMiD Degrader KT-413 Demonstrating Strong Antitumor Activity as Both Monotherapy and in Combination in MYD88-mutant Lymphoma Models | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kymera Therapeutics to Disclose IRAKIMiD Degrader Program and Present Preclinical Data Demonstrating Potent Immunomodulatory and Antitumor Activity for its Novel STAT3 Degraders in Immuno-oncology [prnewswire.com]

Preparing KTX-951 Stock Solution with DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of KTX-951 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is an orally active PROTAC (Proteolysis Targeting Chimera) that potently and selectively degrades both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IMiD substrates, Ikaros and Aiolos, showing promise in cancer research.[1][2][3][4][5] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in downstream applications.

This compound: Key Properties

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 850.95 g/mol | [1][2][3] |

| Molecular Formula | C₄₆H₅₂F₂N₈O₆ | [1][2] |

| CAS Number | 2573298-36-7 | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | 50 mg/mL (58.76 mM) | [1][3][6] |

| Purity | >98% | [2] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber or opaque, low-adhesion microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-dissolution Preparation:

-

Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]

-

-

Calculating the Required Volume of DMSO:

-

To prepare a 10 mM stock solution, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

For example, to prepare a 10 mM stock solution from 1 mg of this compound:

-

Mass = 0.001 g

-

Molecular Weight = 850.95 g/mol

-

Concentration = 0.010 mol/L

-

Volume (L) = 0.001 / (850.95 * 0.010) = 0.0001175 L = 117.5 µL

-

-

Therefore, you will need 117.5 µL of DMSO for 1 mg of this compound to make a 10 mM stock solution.[1][3]

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the vial in an ultrasonic bath for 5-10 minutes.[1][3][6] It is noted that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened bottle of anhydrous DMSO is recommended.[1][8]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque, low-adhesion microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[1][9]

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[1][3] For short-term storage (up to 1 month), -20°C is acceptable.[1][3]

-

The solid powder form of this compound can be stored at -20°C for up to 3 years.[1][2]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for preparing the stock solution.

Caption: this compound mediated degradation of IRAK4.

Caption: Workflow for preparing this compound stock solution.

Best Practices and Troubleshooting

-

DMSO Quality: Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility and stability of this compound.[1][8]

-

Final DMSO Concentration in Assays: When diluting the stock solution for cellular assays, ensure the final concentration of DMSO is typically below 0.5% to avoid cytotoxicity.[10][11] Always include a vehicle control (DMSO alone) in your experiments.

-

Precipitation upon Dilution: If the compound precipitates when diluted in an aqueous buffer, try making intermediate dilutions in DMSO before the final dilution in the aqueous medium.[8]

-

Safety Precautions: DMSO is readily absorbed through the skin and can carry other dissolved substances with it.[12] Always wear appropriate PPE, including gloves and safety glasses, when handling this compound and DMSO. Work in a well-ventilated area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. glpbio.cn [glpbio.cn]

- 7. benchchem.com [benchchem.com]

- 8. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]

- 9. file.selleckchem.com [file.selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring KTX-951-Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-951 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins. As a heterobifunctional molecule, this compound simultaneously binds to the target proteins and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate the proteins of interest. This mechanism of action offers a powerful therapeutic strategy to target disease-causing proteins that have been traditionally difficult to inhibit with conventional small molecule inhibitors.

The primary targets of this compound are Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] IRAK4 is a critical kinase in inflammatory signaling pathways, while Ikaros and Aiolos are key regulators of lymphocyte development and function.[2][3] By inducing the degradation of these proteins, this compound has potential therapeutic applications in oncology and inflammatory diseases.

These application notes provide detailed protocols for various in vitro assays to quantify the degradation of IRAK4, Ikaros, and Aiolos induced by this compound. The described methods include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry-based Proteomics, and Luciferase Reporter Assays.

This compound: Mechanism of Action

This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target proteins (IRAK4, Ikaros, and Aiolos).[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[5][6][7]

Data Presentation

The following table summarizes the key quantitative parameters for assessing this compound-induced protein degradation.

| Parameter | Description | Typical Assay |

| DC50 | The concentration of this compound required to degrade 50% of the target protein. | Western Blot, ELISA, Mass Spectrometry |

| Dmax | The maximum percentage of protein degradation achieved at a given concentration of this compound. | Western Blot, ELISA, Mass Spectrometry |

| Degradation Kinetics | The rate of target protein degradation over time upon treatment with this compound. | Time-course Western Blot or ELISA |

| IC50 | The concentration of this compound that inhibits a biological process by 50% (e.g., cell viability). | Cell Viability Assays (e.g., CTG) |

Reported Potency of this compound: [1]

| Target Protein | DC50 | Cell Line |

| IRAK4 | 13 nM | Not Specified |

| Ikaros | 14 nM | Not Specified |

| Aiolos | 13 nM | Not Specified |

Experimental Protocols

The following section provides detailed protocols for key assays to measure the degradation of IRAK4, Ikaros, and Aiolos.

Western Blotting for Target Protein Degradation

Western blotting is a widely used technique to visualize and quantify the reduction in target protein levels following treatment with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KTX-951 in Innate Immunity Signaling Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KTX-951, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in studies of innate immunity signaling. IRAK4 is a critical kinase and scaffold protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key target for modulating inflammatory responses. This compound offers a powerful tool to investigate the roles of IRAK4 by inducing its targeted degradation, thereby eliminating both its kinase and scaffolding functions.

Introduction to this compound

This compound is an orally active PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action provides a distinct advantage over traditional kinase inhibitors, which only block the catalytic activity of IRAK4 and may not affect its scaffolding role in the Myddosome complex. This compound has demonstrated potent degradation of IRAK4 and has shown potential in preclinical models of diseases with dysregulated IRAK4 signaling, such as certain cancers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and a similar, well-characterized IRAK4 degrader, KT-474, for comparative purposes.

Table 1: In Vitro Potency of this compound and KT-474

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | DC₅₀ (IRAK4 Degradation) | 13 nM | OCI-Ly10 | [1] |

| DC₅₀ (IRAK4 Degradation) | 18 nM | Not Specified | [2][3][4] | |

| IC₅₀ (Cell Viability) | 35 nM | OCI-Ly10 | [1] | |

| KT-474 | DC₅₀ (IRAK4 Degradation) | 4.034 ± 0.243 nM | RAW 264.7 | [5] |

| DC₅₀ (IRAK4 Degradation) | 2 nM | OCI-Ly10 | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Compound | Parameter | Value | Species | Reference |

| This compound | Oral Bioavailability (F%) | 22% (at 10 mg/kg) | Rat | [1][2][3] |

| Oral Bioavailability (F%) | 57% (at 10 mg/kg) | Dog | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the IRAK4 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for studying its effects.

IRAK4 signaling cascade in innate immunity.

PROTAC-mediated degradation of IRAK4 by this compound.

General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Assessment of IRAK4 Degradation by Western Blot

This protocol details the procedure for treating cultured cells with this compound and quantifying the degradation of IRAK4 protein.

A. Cell Culture and Treatment

-

Cell Lines:

-

Murine Macrophages: RAW 264.7

-

Human Monocytic Cells: THP-1 (differentiated into macrophages with PMA)

-

Human Diffuse Large B-cell Lymphoma: OCI-Ly10 (relevant for cancer studies)

-

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Treatment:

-

Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours).

-

Controls: Include a vehicle control (DMSO only) and consider a negative control PROTAC that does not bind to the E3 ligase.

-

B. Cell Lysis and Protein Quantification

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

C. Western Blotting

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against IRAK4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize IRAK4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like IL-6 and TNF-α following innate immune stimulation.

-

Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 or primary PBMCs) in a 96-well plate. Pre-treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours) to allow for IRAK4 degradation.

-

Stimulation: Stimulate the cells with an appropriate TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4, e.g., 100 ng/mL) or R848 (for TLR7/8), for a specified duration (e.g., 6-24 hours).[6][7]

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokine. Determine the concentration of the cytokine in each sample by interpolating from the standard curve. Calculate the percentage of inhibition of cytokine production by this compound compared to the stimulated vehicle control.

Protocol 3: Assessment of NF-κB Activation

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway, a key downstream effector of IRAK4.

A. Immunoblotting for Phospho-NF-κB

-

Follow the cell treatment and lysis steps as described in Protocol 1.

-

During the Western blotting C, probe the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (p-p65).

-

Also, probe for total p65 and a loading control for normalization.

-

Analyze the ratio of p-p65 to total p65 to determine the extent of NF-κB activation.

B. NF-κB Reporter Assay

-

Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP).

-

Treat the transfected cells with this compound, followed by stimulation with a TLR agonist.

-

Measure the reporter gene activity (e.g., luminescence or fluorescence) according to the assay kit's instructions.

-

A decrease in reporter activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

Troubleshooting

-

No IRAK4 Degradation:

-

Cell Line Specificity: Confirm that the cell line expresses Cereblon (CRBN), the E3 ligase recruited by this compound.[8]

-

Compound Activity: Ensure the this compound stock is active and has been stored correctly.

-

Treatment Conditions: Optimize the concentration and duration of this compound treatment.

-

-

High Cell Toxicity:

-

On-Target Toxicity: In some cell lines, IRAK4 may be essential for survival.

-

Off-Target Effects: At high concentrations, PROTACs can exhibit off-target effects. Perform a dose-response for viability (e.g., using an MTT or CellTiter-Glo assay) to determine a non-toxic concentration range.

-

Solvent Toxicity: Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%).

-

-

Variability in Results:

-